molecular formula C10H11ClO2S B7815757 Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate CAS No. 137583-58-5

Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate

Cat. No.: B7815757
CAS No.: 137583-58-5
M. Wt: 230.71 g/mol
InChI Key: RVLGNQKQFWQUOA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate (CAS No. 137583-58-5) is an organosulfur compound with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of 230.71 g/mol. It features a 2-chlorophenyl group linked via a sulfanyl (–S–) bridge to an ethyl acetate moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug synthesis. The compound is typically stored under standard laboratory conditions and is utilized in reactions requiring nucleophilic sulfur-based substitutions .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGNQKQFWQUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513149
Record name Ethyl [(2-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-58-5
Record name Ethyl [(2-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Ethyl 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetate

  • Molecular Formula: C₁₁H₁₁NO₃S
  • Key Structural Difference : The 2-chlorophenyl group is replaced with a 1,3-benzoxazole heterocycle.
  • Synthesis : Reacts 2-mercaptobenzoxazole with ethyl chloroacetate in acetone under reflux, yielding an oily product .

Ethyl 2-[(4-Chlorophenyl)sulfanyl]acetate Derivatives

  • Example : Ethyl 2-((6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)acetate (CAS 303147-16-2)
  • Molecular Formula : C₂₁H₂₀ClN₂O₂S₂
  • Key Structural Difference : The 2-chlorophenyl group is replaced with 4-chlorophenyl , and a pyrimidine ring is incorporated.

Heterocyclic Modifications

Pyrimidine-Based Analogues

  • Example: Ethyl 2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate
  • Molecular Formula : C₁₅H₁₆ClN₃O₃S
  • Synthesis : Uses 4,6-dichloropyrimidine and 3-methoxyaniline in DMF with diisopropylethylamine .

Quinazoline Derivatives

  • Example : Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
  • Molecular Formula : C₁₈H₁₇N₂O₃S
  • Structural Features: Incorporates a quinazoline-4-one scaffold, known for antitumor and antimicrobial activities.
  • Implications : The fused quinazoline system enhances planar rigidity, which may improve DNA intercalation or enzyme inhibition .

Functional Group Replacements

Sulfanyl vs. Hydrazone Linkages

  • Example: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate (CAS 1155902-84-3)
  • Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
  • Key Structural Difference : Replaces the sulfanyl group with a hydrazone (–N=N–) bridge.
  • Implications : The hydrazone group introduces pH-dependent tautomerism and susceptibility to hydrolysis, altering stability under physiological conditions .

Sulfanyl vs. Phenoxy Groups

  • Example: Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate
  • Molecular Formula: C₁₇H₁₆ClNO₄
  • Key Structural Difference: The sulfanyl group is replaced with a phenoxy (–O–) linkage.

Clopidogrel Ethyl Ester Analogue

  • Structure: Ethyl 2-(2-chlorophenyl)-2-(thienopyridinyl)acetate
  • Key Feature: Shares the 2-chlorophenyl and ethyl ester groups but includes a thienopyridine ring.
  • Biological Relevance : The parent compound, clopidogrel, is a platelet aggregation inhibitor. The ethyl ester variant serves as a prodrug, highlighting the importance of the sulfanyl-acetate motif in bioavailability .

Imidazole-Containing Derivatives

  • Example : Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate
  • Molecular Formula : C₁₉H₁₇N₃O₄S
  • Synthesis : Microwave-mediated combinatorial chemistry reduces reaction time to minutes.
  • Implications : The nitro group enhances electrophilicity, favoring interactions with nucleophilic biological targets like cysteine proteases .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Biological Relevance Reference
Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate C₁₀H₁₁ClO₂S 2-Chlorophenyl, sulfanyl, ethyl ester Nucleophilic substitution Intermediate for drug synthesis
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate C₁₁H₁₁NO₃S Benzoxazole heterocycle Reflux in acetone Potential antimicrobial
Clopidogrel ethyl ester analogue C₁₆H₁₇ClNO₂S Thienopyridine ring Multicomponent reaction Antiplatelet prodrug
Ethyl 2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate C₁₅H₁₆ClN₃O₃S Pyrimidine, methoxy group DMF-mediated coupling Kinase inhibition potential
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate C₁₀H₁₀Cl₂N₂O₂ Hydrazone bridge, dual chloro substituents Microwave synthesis Reactive intermediate

Key Research Findings

Electronic Effects : Sulfanyl groups (–S–) in these compounds enhance nucleophilicity compared to oxygen analogues, facilitating reactions with electrophilic biological targets .

Heterocyclic Influence : Pyrimidine and quinazoline derivatives exhibit improved binding to enzymes like kinases due to their planar, aromatic systems .

Synthetic Efficiency : Microwave-assisted synthesis (e.g., for imidazole derivatives) reduces reaction times from hours to minutes, improving scalability .

Biological Activity

Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

This compound features a chloro-substituted phenyl group attached to a sulfanyl moiety, making it a candidate for various biological applications. The molecular formula is C9H10ClOSC_9H_{10}ClOS, with a molecular weight of approximately 202.69 g/mol.

1. Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit notable anticancer properties. For instance, studies on related sulfonamide derivatives have shown potent cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound ADU145 (Prostate)7
Compound BK562 (Leukemia)5
This compoundTBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes. Similar compounds have shown significant inhibition of COX-2 activity, with reported IC50 values comparable to standard drugs like celecoxib (IC50 = 0.04 μmol) . This suggests that this compound may also possess similar anti-inflammatory properties.

Table 2: COX Inhibition Comparison

CompoundCOX-2 IC50 (μmol)
Celecoxib0.04 ± 0.01
This compoundTBD

3. Antimicrobial Activity

The antimicrobial activity of this compound has been investigated against various bacterial strains. Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 3: Antimicrobial Activity Results

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Case Studies and Research Findings

Several case studies highlight the biological activities attributed to this compound:

  • Anticancer Efficacy : A study involving the synthesis of related sulfonamide derivatives demonstrated that modifications in the structure significantly enhanced cytotoxicity against cancer cells, suggesting a structure-activity relationship that may apply to this compound as well .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models showed that compounds with similar structures effectively reduced inflammation markers, indicating potential therapeutic applications for inflammatory diseases .
  • Microbial Resistance : Research on antimicrobial properties revealed that derivatives could overcome resistance mechanisms in bacteria, offering insights into their use in treating resistant infections .

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